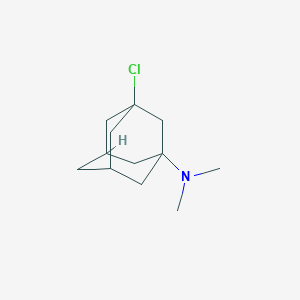

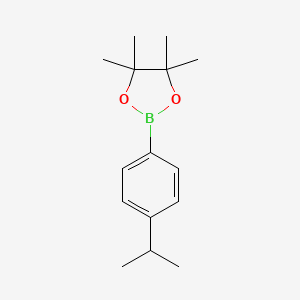

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

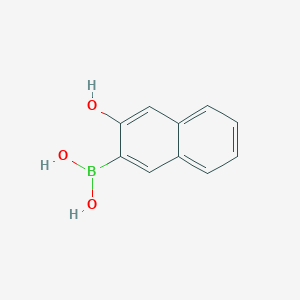

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The isopropylphenyl group suggests that the compound might have properties similar to other isopropylphenyl compounds, which can exhibit a wide range of biological activities .

Molecular Structure Analysis

Again, while specific information on this compound is not available, boronic esters typically have a trigonal planar geometry around the boron atom .Chemical Reactions Analysis

Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely depend on the specific structure and substituents. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .科学的研究の応用

Synthesis and Preparation

Preparative Synthesis via Continuous Flow

A scalable process for preparing similar dioxaborolane derivatives, focusing on efficient production through continuous-flow and distillation processes, demonstrates the compound's utility in large-scale synthesis (Fandrick et al., 2012).

Synthesis of Pinacolylboronate-Substituted Stilbenes

Novel dioxaborolane derivatives have been synthesized, leading to the creation of boron-containing polyene systems potentially useful for LCD technology and as intermediates in synthesizing conjugated polyene materials (Das et al., 2015).

Synthesis of Ortho-Modified Derivatives

The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-dioxaborolanes highlights the compound's versatility in creating modified derivatives for potential applications in protease inhibition (Spencer et al., 2002).

Biological and Chemical Studies

Lipogenic Inhibitors

A series of dioxaborolane derivatives have been synthesized and investigated for their potential as lipogenic inhibitors, suggesting applications in the development of lipid-lowering drugs (Das et al., 2011).

Application in Hydrogen Peroxide Detection

A 4-substituted pyrene derivative of dioxaborolane has been synthesized, displaying sensitivity and selectivity for hydrogen peroxide detection in living cells, indicating its utility in biological and chemical sensing applications (Nie et al., 2020).

Catalytic and Electrochemical Applications

The electrochemical properties of sulfur-containing organoboron compounds related to dioxaborolane have been studied, revealing their potential in electrochemical applications and reactions (Tanigawa et al., 2016).

Synthesis of Polymers

Deeply colored polymers containing dioxaborolane units have been synthesized, illustrating the compound's role in creating materials with specific optical properties, relevant for advanced material applications (Welterlich et al., 2012).

作用機序

Target of Action

The primary target of the compound 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-isopropylphenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 4-isopropylphenylboronic acid, pinacol ester, interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process involves the oxidative addition of palladium, which donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The compound this compound plays a crucial role in the Suzuki–Miyaura coupling reaction pathway . This reaction pathway is significant in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of complex organic molecules . The compound’s action is crucial in the Suzuki–Miyaura coupling reaction, contributing to the reaction’s success and wide application .

Action Environment

The action of 4-isopropylphenylboronic acid, pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

将来の方向性

The use of boronic esters in cross-coupling reactions is a well-established field, but there is always room for improvement and new discoveries. Future research might focus on developing more efficient synthesis methods, exploring new reactions, or investigating the properties of novel boronic ester compounds .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURREIFIKVSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682199 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325142-91-4 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)

![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)

![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)